1-Nitro-4-propylbenzene

Physical organic chemistry Process chemistry Formulation science

1-Nitro-4-propylbenzene (CAS 10342-59-3), systematically named 1-nitro-4-propylbenzene and also known as 4-n-propylnitrobenzene or p-nitropropylbenzene, is a para-substituted nitroaromatic compound with molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol. It belongs to the class of p-alkylnitrobenzenes, characterized by a nitro group (–NO₂) at the para position relative to an n-propyl substituent on the benzene ring.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 10342-59-3
Cat. No. B083385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-4-propylbenzene
CAS10342-59-3
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C9H11NO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,2-3H2,1H3
InChIKeySXQBFCVVZIYXHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitro-4-propylbenzene (CAS 10342-59-3): Procurement-Grade Identity and Class Positioning for Scientific Sourcing


1-Nitro-4-propylbenzene (CAS 10342-59-3), systematically named 1-nitro-4-propylbenzene and also known as 4-n-propylnitrobenzene or p-nitropropylbenzene, is a para-substituted nitroaromatic compound with molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol [1]. It belongs to the class of p-alkylnitrobenzenes, characterized by a nitro group (–NO₂) at the para position relative to an n-propyl substituent on the benzene ring [2]. At ambient conditions, it presents as a yellow liquid with a melting point of -14 °C, a boiling range of 96–100 °C at 2 mmHg, a measured density of 1.5370 g/mL (25/4 °C), and a refractive index of 1.5370 [3]. This compound serves primarily as a synthetic intermediate in the preparation of pharmaceuticals, dyes, and agrochemicals, with a documented role as a reference impurity standard in pharmaceutical analysis .

Class Para-alkylnitrobenzene synthetic intermediate and pharmaceutical impurity reference standard.
Selection Supports ambient-temperature liquid handling workflows; avoids heated storage required for lower homologs.
Use Context Suited for method development, impurity profiling, and as a synthetic precursor for 4-propylaniline research.

Why Generic p-Alkylnitrobenzene Substitution Fails: The 1-Nitro-4-propylbenzene Differentiation Rationale


Para-alkylnitrobenzenes are not interchangeable commodities. The length and branching of the alkyl chain govern melting point (and thus physical handling properties), lipophilicity (LogP), chromatographic retention behavior, and, critically, the rate of nitro group reduction — a key transformation step in downstream synthetic workflows [1]. Substituting 1-nitro-4-propylbenzene with the closest homolog, 4-nitroethylbenzene or 4-nitrotoluene, directly alters process solvent selection, distillation parameters, extractive workup efficiency, and reduction kinetics [2]. Furthermore, 1-nitro-4-propylbenzene holds a specific regulatory identity as Indobufen Impurity 8 and as a (S)-cetirizine-related substance, meaning that substitution with any other alkyl chain length compromises analytical method specificity and pharmaceutical impurity profiling . The quantitative evidence below establishes exactly where the n-propyl derivative is non-substitutable.

Alkyl chain length mismatch
Replacing with 4-nitrotoluene or 4-nitroethylbenzene alters physical state and LogP. This may shift liquid handling infrastructure requirements and extraction selectivity.
Regulatory identity incompatibility
Only the n-propyl derivative matches the CAS designation for Indobufen Impurity 8 and a (S)-Cetirizine-related substance. Substitution may compromise method specificity in pharmaceutical impurity profiling.
Chromatographic co-elution risk
Kovats retention index gaps greater than 78 units separate the propyl homolog from its shorter-chain analogs on Carbowax 20M, indicating that retention-based identity confirmation may fail if substituted.

1-Nitro-4-propylbenzene: Quantitative Comparative Evidence Against Closest p-Alkylnitrobenzene Analogs


Melting Point and Physical State: Liquid Handling vs. Solid Handling at Ambient Temperature

1-Nitro-4-propylbenzene remains a free-flowing liquid at standard laboratory and plant ambient temperatures (melting point -14 °C), whereas 4-nitrotoluene is a crystalline solid at room temperature (melting point 52–54 °C) [1]. This 66–68 °C melting point depression eliminates the need for heated storage tanks, jacketed transfer lines, or molten-solid handling equipment that 4-nitrotoluene demands, while still providing a wider liquid handling window than 4-nitroethylbenzene (MP -12.3 °C) and p-nitrocumene (MP ~2 °C) [2].

Melting point
Head-to-head
-14 °C (liquid) vs. 52–54 °C for 4-nitrotoluene
Enables ambient liquid handling, eliminating heated storage needed for solid homologs.
ΔMP = 66–68 °C lower than 4-nitrotoluene. Capital expenditure differentiator.
Physical organic chemistry Process chemistry Formulation science

Lipophilicity (LogP): Predictable Extraction and Purification Behavior Across the Homologous Series

The experimental LogP of 1-nitro-4-propylbenzene is 3.07 , placing it approximately 0.67 log units above 4-nitrotoluene (LogP ~2.4) and 0.04 log units above 4-nitroethylbenzene (LogP ~3.03), but ~0.38 log units below p-nitrocumene (LogP ~3.45) [1][2]. This incremental hydrophobicity translates to a roughly 4.7-fold higher octanol/water partition coefficient relative to 4-nitrotoluene, directly impacting liquid–liquid extraction efficiency, reverse-phase HPLC retention, and the solvent system selection for preparative chromatography [3].

Lipophilicity (LogP)
Cross-study comparable
LogP 3.07 vs. ~2.4 for 4-nitrotoluene
Predictable ~4.7× higher partitioning for extraction and reverse-phase method development.
Intermediate hydrophobicity between ethyl and isopropyl analogs.
Medicinal chemistry Analytical chemistry Process development

Nitro Group Reduction Kinetics: Baker–Nathan Hyperconjugative Ordering Across the p-Alkyl Series

Cope and Brown (1963) established the relative reduction rates of para-alkylated nitrobenzenes by sodium hydrosulphide in aqueous ethanol, reporting the order: p-H > p-t-butyl > p-isopropyl = p-cyclohexyl > p-ethyl > p-methyl [1]. Although the n-propyl derivative was not explicitly included in the study, its electron-donating hyperconjugative capacity interpolates between p-ethyl and p-isopropyl, meaning 1-nitro-4-propylbenzene is predicted to reduce faster than 4-nitrotoluene but slower than p-nitrocumene. This ordering arises from the Baker–Nathan effect, wherein the degree of hyperconjugative electron release by the alkyl group modulates the electron density at the nitro-bearing ring, directly influencing the rate of hydride-transfer reduction [2].

Reduction kinetics
Class-level inference
Predicted rate between p-ethyl and p-isopropyl
Supports tuning of reaction times without steric effects of branched analogs.
Based on Baker–Nathan ordering; requires experimental verification for exact rate.
Physical organic chemistry Catalysis Synthetic methodology

Gas Chromatographic Retention Index: Unambiguous Identity Confirmation via Kovats RI on Carbowax 20M

On a Carbowax 20M packed column under isothermal conditions (200 °C, helium carrier), 1-nitro-4-propylbenzene exhibits a Kovats retention index (RI) of 2135 [1]. Under identical column and temperature conditions, 4-nitrotoluene gives RI = 1986 and 4-nitroethylbenzene gives RI = 2057 [2][3]. This produces a consistent increment of approximately 71–78 RI units per additional methylene group in the alkyl chain (ΔRI = +71 from methyl to ethyl; ΔRI = +78 from ethyl to propyl), enabling unambiguous chromatographic identification and purity verification of the propyl homolog in mixtures or reaction-monitoring samples [4].

GC retention index
Head-to-head
RI 2135 vs. 2057 for 4-nitroethylbenzene
Well-resolved gap enables unambiguous identity confirmation and homolog purity check.
Carbowax 20M, 200 °C. ΔRI = +149 relative to 4-nitrotoluene.
Analytical chemistry Quality control Chromatography

Density and Refractive Index: Orthogonal Identity and Purity Indicators for Incoming QC

1-Nitro-4-propylbenzene exhibits a measured density of 1.5370 g/mL (25/4 °C) and a refractive index nD²⁰ of 1.5370 [1]. In contrast, 4-nitrotoluene has a density of ~1.392 g/mL and similar refractive index (1.5382), while 4-nitroethylbenzene has a substantially lower density of ~1.12 g/mL with a higher refractive index (~1.5455) [2]. The large density gap of ~0.42 g/mL between the propyl and ethyl homologs provides a simple, rapid, and non-destructive incoming material identity check using a density meter or refractometer, requiring no sample preparation or chromatographic run time [3].

Density (25 °C)
Head-to-head
1.5370 g/mL vs. ~1.12 g/mL for 4-nitroethylbenzene
Large density gap provides a rapid, non-destructive incoming QC identity check.
Δ = 0.417 g/mL. Discriminates propyl from ethyl homolog without chromatography.
Quality assurance Material identification Pharmacopoeial testing

Pharmaceutical Impurity Reference Standard: Regulatory Identity as Indobufen Impurity 8 and Cetirizine-Related Substance

1-Nitro-4-propylbenzene is explicitly catalogued as Indobufen Impurity 8 (CAS 10342-59-3, purity ≥95% HPLC) and is also listed in relation to (S)-Cetirizine Dihydrochloride . This regulatory designation means the compound is used as a certified reference standard for impurity profiling in pharmaceutical release testing. Neither 4-nitrotoluene, 4-nitroethylbenzene, nor p-nitrocumene carry this specific impurity designation for Indobufen or cetirizine, making the propyl homolog irreplaceable in analytical method validation, system suitability testing, and forced degradation studies for these drug substances [1].

Pharmaceutical impurity identity
Supporting evidence
Indobufen Impurity 8 / (S)-Cetirizine related substance
Regulatory designation mandates exact CAS-matched compound for validated analytical methods.
Specification ≥95% HPLC. Substitution is not possible without method revalidation.
Pharmaceutical analysis Regulatory affairs Reference standards

1-Nitro-4-propylbenzene: Evidence-Backed Application Scenarios Where Homolog Substitution Is Contraindicated


Ambient-Temperature Liquid-Phase Nitroarene Reduction to 4-Propylaniline in Non-Heated Reactor Setups

For research groups or pilot plants synthesizing 4-propylaniline via catalytic hydrogenation of the corresponding nitroarene, 1-nitro-4-propylbenzene enables ambient-temperature liquid feeding directly into the reduction vessel. Its melting point of -14 °C eliminates the heated charging infrastructure required for 4-nitrotoluene (MP 52–54 °C) [1]. Additionally, its reduction rate, predictable from the Baker–Nathan hyperconjugative ordering (p-ethyl < p-propyl < p-isopropyl), allows for intermediate reaction times without the steric complications of the isopropyl analog [2]. This combination of handling convenience and kinetic predictability makes it the preferred precursor when the target amine must retain an unbranched n-propyl chain.

Reverse-Phase HPLC Method Development and Impurity Profiling for Indobufen and Cetirizine Drug Substances

1-Nitro-4-propylbenzene is the certified reference standard for Indobufen Impurity 8, with a specification of ≥95% purity by HPLC . Its experimental LogP of 3.07 and Kovats retention index of 2135 (Carbowax 20M) provide two orthogonal chromatographic anchors for method development [3]. A validated RP-HPLC method using acetonitrile/water/phosphoric acid mobile phase on a Newcrom R1 column has been documented for this compound, scalable to preparative impurity isolation and suitable for pharmacokinetic applications when phosphoric acid is replaced with formic acid for MS compatibility [4]. No other p-alkylnitrobenzene can substitute in these validated methods without full revalidation.

Liquid–Liquid Extraction Workflows Requiring Intermediate Hydrophobicity Between Ethyl and Isopropyl Homologs

With a LogP of 3.07, 1-nitro-4-propylbenzene provides an intermediate extraction profile: approximately 4.7-fold more hydrophobic than 4-nitrotoluene (LogP ~2.4) yet measurably less hydrophobic than p-nitrocumene (LogP ~3.45) [5]. This positions it as the optimal choice when the downstream product requires a specific partition coefficient window — for example, when extracting a nitroarene intermediate from an aqueous reaction mixture into a medium-polarity organic solvent such as ethyl acetate or dichloromethane, where the ethyl homolog may partition too weakly and the isopropyl homolog may resist back-extraction into aqueous phases during subsequent workup.

Incoming QC Identity Verification Using Density as a Single-Point Pass/Fail Criterion

The density of 1-nitro-4-propylbenzene (1.5370 g/mL, 25/4 °C) is separated from its closest homologs by margins exceeding 0.14 g/mL — far larger than typical lot-to-lot variability [6]. A receiving laboratory can use a benchtop density meter to instantly discriminate the propyl derivative from 4-nitroethylbenzene (density ~1.12 g/mL, Δ = 0.417 g/mL) and 4-nitrotoluene (density ~1.392 g/mL, Δ = 0.145 g/mL) without any chromatographic equipment [7]. This rapid, non-destructive test prevents costly downstream processing errors caused by mis-shipped homologs and supports ISO 9001 and GMP incoming material verification requirements.

Application
Selection Property
Validation Focus
Ambient-temperature liquid-phase nitroarene reduction
Physical state and handling context
Verify melting point and reduction rate kinetics for non-heated reactor setups
Reverse-phase HPLC impurity profiling for Indobufen and Cetirizine
Regulatory identity and chromatographic anchors
Confirm LogP and Kovats retention index match for method-specific reference standard use
Liquid-liquid extraction with intermediate hydrophobicity
LogP and partition behavior
Review extraction efficiency in ethyl acetate or DCM systems compared to ethyl and isopropyl homologs
Incoming QC identity verification via density
Orthogonal physical constant
Cross-check density value (1.5370 g/mL) to detect mis-shipped homologs before production use

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Nitro-4-propylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.